

α -Methylcinnamic Acid: A Versatile Synthon for Modern Organic Synthesis

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Compound of Interest

Compound Name: *alpha-Methylcinnamic acid*

Cat. No.: B160838

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Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

α -Methylcinnamic acid is a structurally versatile α,β -unsaturated carboxylic acid that serves as a pivotal building block in contemporary organic synthesis.^{[1][2]} Its unique arrangement of a phenyl group, a carboxylic acid, and a reactive alkene moiety makes it a valuable precursor for a wide array of complex molecules. This guide provides an in-depth exploration of its synthetic utility, focusing on core transformations such as asymmetric hydrogenation, palladium-catalyzed cross-coupling reactions, and condensation methodologies. We will delve into the mechanistic underpinnings of these reactions, present field-proven experimental protocols, and highlight its application in the synthesis of high-value targets in the pharmaceutical and agrochemical industries.^{[3][4][5]}

Core Principles: Structure and Reactivity

Physicochemical Properties

α -Methylcinnamic acid, systematically named (E)-2-methyl-3-phenylprop-2-enoic acid, is a white to light yellow solid at room temperature.^{[6][7]} Its structure features a carbon-carbon double bond conjugated with both a phenyl ring and a carboxyl group, a configuration that dictates its chemical reactivity. This conjugation stabilizes the molecule and activates the double bond for various addition reactions.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₀ O ₂	[7][8]
Molecular Weight	162.19 g/mol	[6]
Melting Point	78-81 °C	[6][9]
Boiling Point	288 °C	[6]
CAS Number	1199-77-5	[6][7]
Appearance	White to light yellow solid	[6][7]
Solubility	Soluble in water	[6]

Synthetic Significance

The synthetic value of α -methylcinnamic acid stems from its three primary functional components:

- **The Alkene:** The double bond is susceptible to a variety of addition reactions, most notably hydrogenation, which can be performed enantioselectively to introduce a chiral center.
- **The Carboxylic Acid:** This group can be converted into esters, amides, or other derivatives. It also directs the reactivity of the adjacent double bond.
- **The Phenyl Group:** The aromatic ring can be functionalized through electrophilic substitution, or it can participate in cross-coupling reactions.

The interplay between these groups makes α -methylcinnamic acid a crucial starting material for synthesizing natural products, heterocyclic compounds, and other biologically important molecules.[1]

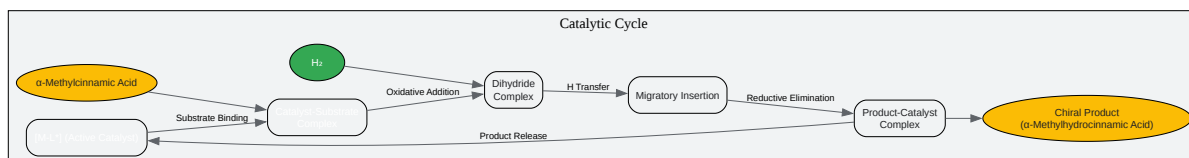
Caption: Key reactive sites of α -methylcinnamic acid.

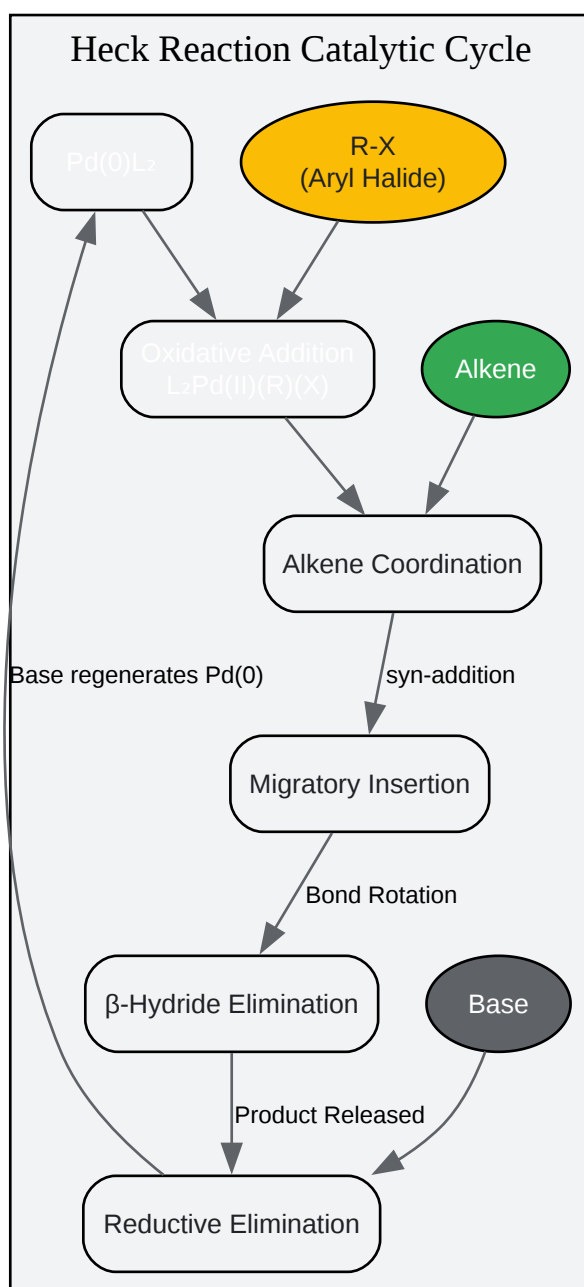
Foundational Synthetic Methodologies

Asymmetric Hydrogenation: Crafting Chirality

The enantioselective hydrogenation of the prochiral double bond in α -methylcinnamic acid is one of its most powerful applications. This transformation yields α -methylhydrocinnamic acid (also known as 2-phenylpropionic acid), a chiral building block. The (S)-enantiomer, in particular, is a substructure in several important pharmaceutical compounds.

Causality and Mechanistic Insight: The success of this reaction hinges on the use of a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Nickel) coordinated to a chiral phosphine ligand like BINAP.^{[10][11]} The chiral ligand creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric hindrance, leading to the preferential delivery of hydrogen to one face of the double bond, thus generating one enantiomer in excess.





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